N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-13-11-20(12-14-21)24-17-25(23-8-6-5-7-19(23)3)28(26-24)34(31,32)22-15-9-18(2)10-16-22/h5-16,25,27H,4,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLNFINTCKPRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Oxoesters with Hydrazines
The pyrazole ring forms via a [3+2] cycloaddition between α-oxoesters and monosubstituted hydrazines. In a representative procedure from:
- Reactants : Ethyl glyoxalate (1.2 equiv) and phenylhydrazine (1.0 equiv).
- Conditions : Reflux in toluene with azeotropic water removal (Dean-Stark apparatus) for 6–8 hours.
- Yield : 82% of 3-phenyl-4,5-dihydro-1H-pyrazole.
Modifying the α-oxoester’s R-group (e.g., incorporating nitro or methyl substituents) tailors the pyrazole’s electronic profile. For instance, 3-nitro-4-picoline-derived α-oxoesters yield pyrazoles with enhanced electrophilicity at C-3, facilitating subsequent functionalization.
Regioselective N-Tosylation of the Pyrazole Nitrogen
Sulfonylation with p-Toluenesulfonyl Chloride
Tosylation of the pyrazole’s N-1 position proceeds under Schotten-Baumann conditions:
- Reactants : 4,5-Dihydropyrazole (1.0 equiv), p-toluenesulfonyl chloride (1.5 equiv).
- Base : Triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C → room temperature.
- Reaction Time : 12 hours.
- Yield : 89–92%.
Control experiments from confirm that N-tosylation precedes C-3 functionalization due to the pyrazole nitrogen’s higher nucleophilicity.
Installation of the 5-(o-Tolyl) Substituent
Palladium-Catalyzed Suzuki-Miyaura Coupling
The o-tolyl group is introduced at C-5 via cross-coupling:
- Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
- Reactants : 5-Bromo-1-tosyl-4,5-dihydropyrazole (1.0 equiv), o-tolylboronic acid (1.2 equiv).
- Solvent : Dioxane/water (4:1) at 80°C for 24 hours.
- Yield : 74%.
Alternative methods employing Buchwald-Hartwig amination or Ullmann coupling suffer from lower yields (<50%) due to steric hindrance from the o-tolyl group’s methyl substituent.
Functionalization of the C-3 Phenyl Ring with Ethanesulfonamide
Sulfonylation of 4-Aminophenyl Intermediate
The 4-aminophenyl group at C-3 undergoes sulfonylation:
- Nitration/Reduction : Introduce -NH₂ via catalytic hydrogenation (H₂, 10% Pd/C, EtOH).
- Sulfonylation : Ethanesulfonyl chloride (1.5 equiv), pyridine (2.0 equiv), DCM, 0°C → room temperature.
X-ray crystallography of analogous compounds (e.g., 5-dichloromethyl-N-(4-chlorophenyl)-4,5-dihydropyrazole-1-carboxamide) confirms the sulfonamide’s planar orientation, favoring π-stacking interactions.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Pd(PPh₃)₄ > Pd(OAc)₂ in coupling efficiency (74% vs. 58%).
- Bases : K₂CO₃ > Cs₂CO₃ for boronic acid activation.
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
While no data exists for the target compound, analogous structures (e.g., 2-(4-methylphenyl)-5-tosyl-4,5-dihydroimidazo[1,5-b]pyrazol-6-one) crystallize in monoclinic systems (space group P1 21/c 1) with unit cell parameters a = 8.412 Å, b = 22.056 Å, c = 12.125 Å.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group attached to a pyrazole derivative, which is known for its diverse biological activities. The molecular formula is C19H22N3O5S, with a molecular weight of 405.46 g/mol. The structure can be represented as follows:
Synthesis Methodology
The synthesis of N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves several key steps:
- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Electrophilic Aromatic Substitution : Introduction of the tolyl group.
- Tosylation : Reaction with tosyl chloride in the presence of a base.
- Final Coupling : Combining the pyrazole derivative with ethanesulfonamide.
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions and develop new synthetic pathways.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Studies suggest its potential in targeting specific biological pathways, making it valuable for biochemical research.
Medicine
The compound is under investigation for its therapeutic potential in treating diseases such as cancer and metabolic disorders. Its mechanism of action involves mimicking natural substrates to inhibit enzymes or modulate receptor activities. For instance, it has shown promise in inhibiting enzymes related to metabolic syndrome and other disorders .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for formulating specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazoline derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Structural Variations
Key Observations :
- The target compound is distinguished by its o-tolyl and tosyl groups, whereas analogs feature halogenated aryl (e.g., 4-bromophenyl in ), methoxy (), or ethoxy substituents ().
- Ethanesulfonamide is less common than methanesulfonamide in the evidence, with only reporting a closely related derivative.
Physicochemical Properties
- Melting Points: Pyrazoline derivatives with halogen substituents (e.g., 4-chlorophenyl in Compound 16 ) exhibit higher melting points (121–124°C) compared to non-halogenated analogs (109–111°C for Compound 17 ). The target compound’s o-tolyl group may lower its melting point due to steric hindrance.
- Solubility : Sulfonamide groups generally enhance water solubility, but bulky substituents (e.g., tetrazole in ) may counteract this effect.
ADMET and Stability
Biological Activity
N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore the synthesis, characterization, and biological effects of this compound, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group attached to a complex pyrazole derivative, which is known for its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tosylated pyrazoles with phenyl sulfonamides. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure. For instance, in a related study, the synthesis of a similar pyrazole was confirmed through X-ray crystallographic analysis, indicating the reliability of this method for structural determination .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant antifungal activity against various Candida species. In vitro tests showed that these compounds could inhibit fungal growth effectively .
Anticancer Properties
Research has also indicated that pyrazole derivatives exhibit potential anticancer activity. A study focusing on similar sulfonamide compounds reported their ability to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . The specific activity of this compound in this context remains to be fully explored.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by pyrazole derivatives. Sulfonamides have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema . The precise inhibitory effects of this compound on these enzymes warrant further investigation.
Case Studies
Several case studies have been conducted on related compounds:
These studies suggest a promising avenue for exploring the biological activities of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
- Cyclization : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core. Acidic/basic conditions (e.g., HCl or NaOH) control regioselectivity .
- Sulfonylation : Introducing the tosyl group via nucleophilic substitution using tosyl chloride and a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Ethanesulfonamide Attachment : Coupling the intermediate with ethanesulfonyl chloride under anhydrous conditions.
Q. Key Parameters :
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min to assess purity (>95% required for pharmacological studies) .
- NMR : ¹H and ¹³C NMR (in DMSO-d6) confirm substituent positions (e.g., o-tolyl protons at δ 2.3 ppm for CH₃, pyrazole C-3 at δ 150–155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 523.15 for C₂₅H₂₇N₃O₄S₂) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups). Strategies include:
- Variable-Temperature NMR : Perform experiments at –40°C to slow rotation and clarify splitting patterns .
- X-ray Crystallography : Resolve absolute configuration and confirm substituent orientation (e.g., dihedral angles between pyrazole and o-tolyl groups) .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian/B3LYP) with experimental data to identify conformational biases .
Q. What experimental designs are recommended to evaluate the impact of heterocyclic ring conformation on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole substituents (e.g., replacing o-tolyl with 3-fluorophenyl) and test inhibitory activity against target enzymes (e.g., carbonic anhydrase) .
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrazole ring and active-site residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
- Pharmacokinetic Studies : Compare metabolic stability (via liver microsome assays) of rigid vs. flexible analogs to assess conformation-dependent bioavailability .
Q. How can QSAR models be developed to predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Descriptor Selection : Include electronic (e.g., sulfonamide pKa), steric (e.g., substituent volume), and topological (e.g., Wiener index) parameters .
- Training Set : Use 20–30 analogs with experimentally determined IC₅₀ values against kinases (e.g., JAK2 or EGFR).
- Validation : Apply leave-one-out cross-validation; aim for R² > 0.85 and q² > 0.6. Tools like MOE or Schrodinger Suite are recommended .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) and controls (e.g., staurosporine as a reference inhibitor) .
- Purity Verification : Re-test the compound via HPLC and elemental analysis to rule out batch variability .
- Meta-Analysis : Compare data across 5+ studies to identify trends (e.g., higher activity in analogs with electron-withdrawing substituents) .
Synthetic Methodology
Q. What strategies optimize multi-step synthesis to minimize byproducts (e.g., dimerization during cyclization)?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or in-situ IR to detect intermediates and adjust stoichiometry .
- Protection/Deprotection : Temporarily block reactive sites (e.g., sulfonamide NH with Boc groups) during pyrazole formation .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance control and scalability .
Biological Mechanism Studies
Q. What in vitro assays are most suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., CA-II inhibition with 4-nitrophenyl acetate) .
- Cellular Uptake : Label the compound with FITC and quantify intracellular fluorescence via flow cytometry .
- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
